L-Phenylalanine, N-(2-hydroxybenzoyl)-
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Overview
Description
L-Phenylalanine, N-(2-hydroxybenzoyl)- is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol It is a derivative of L-phenylalanine, an essential amino acid, and features a benzoyl group substituted at the 2-hydroxy position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(2-hydroxybenzoyl)- typically involves the reaction of L-phenylalanine with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of L-Phenylalanine, N-(2-hydroxybenzoyl)- follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Optimization of reaction conditions to maximize yield and purity
- Implementation of purification steps such as recrystallization or chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-(2-hydroxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
L-Phenylalanine, N-(2-hydroxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The hydroxyl and benzoyl groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure
Properties
CAS No. |
56145-93-8 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxybenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-14-9-5-4-8-12(14)15(19)17-13(16(20)21)10-11-6-2-1-3-7-11/h1-9,13,18H,10H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
InChI Key |
AVPUMHMECACQJM-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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